![molecular formula C14H16ClN3O B1461385 4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide CAS No. 1153414-69-7](/img/structure/B1461385.png)
4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide
Overview
Description
“4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to be biologically active and are found in many natural products . They are used in the synthesis of various drugs due to their diverse nature of activities .
Scientific Research Applications
Antimicrobial Agents Development
Research into derivatives of pyrrole, including those with modifications of chlorine, amide, and 1,3-oxazole fragments, has highlighted their potential as antimicrobial agents. In a study focused on synthesizing and bioevaluating various carbamides derived from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, some compounds demonstrated significant anti-staphylococcus and antifungal activities. This underscores the utility of pyrrole derivatives in developing new antimicrobial strategies, with specific compounds exhibiting high activity against Staphylococcus and Candida albicans strains (Biointerface Research in Applied Chemistry, 2020).
Neurological Research
In the realm of neurological research, derivatives similar to the chemical structure have been studied for their potential in inhibiting glycine transporters. This area of study could pave the way for new treatments for neurological disorders by manipulating glycine levels in the central nervous system, thereby modulating neurotransmitter activity for therapeutic effects (Chemical & pharmaceutical bulletin, 2016).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of anticonvulsant enaminones, closely related to pyrrole derivatives, have been analyzed to understand their pharmacological activity better. By examining the crystal structures and hydrogen bond networks, researchers can infer the stability and reactivity of these compounds, which is crucial for designing drugs with optimized efficacy and safety profiles (Journal of Molecular Structure, 2000).
Inhibition of Gene Expression
Pyrrole derivatives have been explored for their capacity to inhibit the expression of genes controlled by NF-kappaB and AP-1 transcription factors. Such studies are fundamental for developing drugs targeting inflammatory pathways and various cancers, where the dysregulation of these transcription factors is a common hallmark (Journal of medicinal chemistry, 2000).
Conducting Polymers and Chiroptical Properties
The synthesis and characterization of chiral conducting polymers based on polypyrrole introduce a fascinating intersection of organic chemistry and materials science. By attaching chiral substituents to pyrrole monomers, researchers can create polymers with unique electrical and optical properties. Such materials are promising for applications in organic electronics and chirality-based sensors (Australian Journal of Chemistry, 1997).
properties
IUPAC Name |
4-chloro-N-[3-(ethylaminomethyl)phenyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-16-8-10-4-3-5-12(6-10)18-14(19)13-7-11(15)9-17-13/h3-7,9,16-17H,2,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXGNYLMRXNNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)NC(=O)C2=CC(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



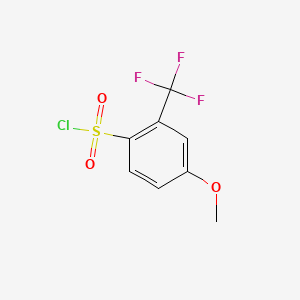

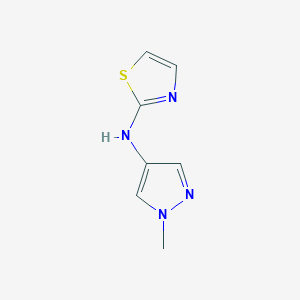
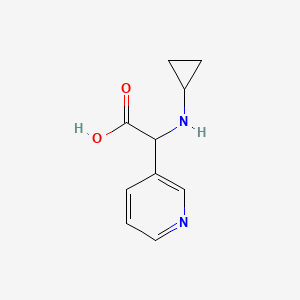
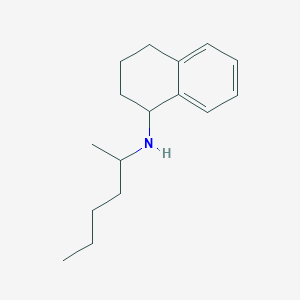

![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)

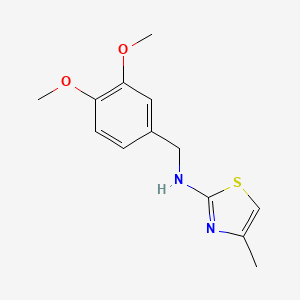
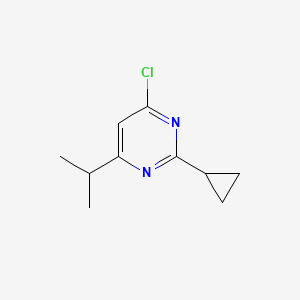
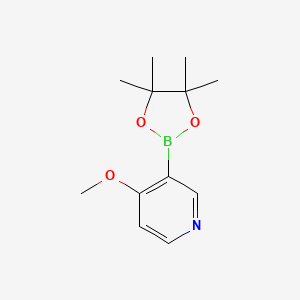
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)
